Suc-Ala-Leu-Pro-Phe-PNA
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N6O9/c1-20(2)18-26(37-30(43)21(3)34-28(40)15-16-29(41)42)33(46)38-17-7-10-27(38)32(45)36-25(19-22-8-5-4-6-9-22)31(44)35-23-11-13-24(14-12-23)39(47)48/h4-6,8-9,11-14,20-21,25-27H,7,10,15-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42)/t21-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNLNVHDRHWWDQ-ZYEMSUIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Substrate Specificity of Suc-Ala-Leu-Pro-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromogenic substrate Succinyl-Alanine-Leucine-Proline-Phenylalanine-para-nitroanilide (Suc-Ala-Leu-Pro-Phe-pNA). It is designed to assist researchers, scientists, and professionals in drug development in understanding its enzymatic interactions, and in designing and executing relevant experimental protocols. This document details the substrate's specificity towards key serine proteases, provides adaptable experimental methodologies, and visualizes associated signaling pathways and workflows.
Core Concepts: Substrate Specificity
This compound is a synthetic oligopeptide covalently linked to a p-nitroanilide (pNA) group. The cleavage of the amide bond between the phenylalanine residue and the pNA group by a protease releases the pNA chromophore, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm. This property makes it a valuable tool for studying the kinetics of specific proteases.
Based on its amino acid sequence, this compound is predicted to be a substrate for several chymotrypsin-like serine proteases. The presence of a large hydrophobic residue (Phenylalanine) at the P1 position (the amino acid residue preceding the cleavage site) is a primary determinant for recognition and cleavage by enzymes such as chymotrypsin, cathepsin G, and mast cell chymase. The surrounding amino acids at positions P2 (Proline), P3 (Leucine), and P4 (Alanine) also contribute to the substrate's affinity and turnover rate by interacting with the respective subsites (S2, S3, S4) of the enzyme's active site.
Data Presentation: Quantitative Analysis of Enzyme-Substrate Interactions
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| α-Chymotrypsin | This compound | Not available in the searched literature | Not available in the searched literature | Not available in the searched literature |
| Suc-Ala-Ala-Pro-Phe-pNA | High kcat and low Km have been reported, but specific values vary across studies. | High kcat and low Km have been reported, but specific values vary across studies. | Not available in the searched literature | |
| Cathepsin G | This compound | Not available in the searched literature | Not available in the searched literature | Not available in the searched literature |
| Suc-Ala-Ala-Pro-Phe-pNA | 1.7[1] | Not available in the searched literature | Based on the kcat/Km parameter, the preference for the P1 residue is Phe > Leu.[2] | |
| Mast Cell Chymase | This compound | Not available in the searched literature | Not available in the searched literature | Not available in the searched literature |
| Suc-Ala-Ala-Pro-Phe-pNA | The efficiency of cleavage is reported to be slow (kcat/Km ≈ 2 × 10³ M⁻¹s⁻¹).[3] | The efficiency of cleavage is reported to be slow (kcat/Km ≈ 2 × 10³ M⁻¹s⁻¹).[3] | The efficiency of cleavage is reported to be slow (kcat/Km ≈ 2 × 10³ M⁻¹s⁻¹).[3] |
Experimental Protocols: Methodologies for Enzyme Assays
The following are detailed protocols for enzymatic assays using chromogenic pNA substrates. These can be adapted for use with this compound to determine kinetic parameters for chymotrypsin, cathepsin G, and mast cell chymase.
General Assay Principle
The rate of pNA release from this compound is monitored by measuring the increase in absorbance at 405 nm. The initial velocity of the reaction is determined from the linear portion of the absorbance versus time plot. Kinetic parameters (Km and kcat) can be calculated by measuring the initial velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Materials
-
Enzyme stock solution (α-Chymotrypsin, Cathepsin G, or Mast Cell Chymase)
-
Substrate stock solution (this compound dissolved in a suitable organic solvent like DMSO or DMF)
-
Assay buffer (specific to each enzyme)
-
96-well microplate or cuvettes
-
Spectrophotometer capable of reading absorbance at 405 nm and maintaining a constant temperature.
Protocol for α-Chymotrypsin Assay
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.8, containing 0.1 M CaCl₂.
-
Substrate Preparation: Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
Enzyme Preparation: Dilute the α-chymotrypsin stock solution in cold assay buffer to the desired final concentration.
-
Assay Procedure:
-
Add a defined volume of each substrate dilution to the wells of a microplate or cuvettes.
-
Pre-incubate the plate/cuvettes at the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small volume of the diluted enzyme solution to each well/cuvette.
-
Immediately start monitoring the increase in absorbance at 405 nm over time.
-
Record the absorbance at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration from the slope of the linear portion of the absorbance vs. time curve.
-
Convert the rate of change in absorbance to the rate of product formation using the molar extinction coefficient of p-nitroaniline (ε₄₀₅ = 10,500 M⁻¹cm⁻¹).
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Protocol for Cathepsin G Assay
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl.
-
Substrate Preparation: Prepare a series of dilutions of the this compound stock solution in the assay buffer. The final reaction mixture may contain a small percentage of DMSO to aid substrate solubility.
-
Enzyme Preparation: Dilute the cathepsin G stock solution in cold assay buffer.
-
Assay Procedure: Follow the same procedure as for the α-chymotrypsin assay.
-
Data Analysis: Follow the same data analysis steps as for the α-chymotrypsin assay.
Protocol for Mast Cell Chymase Assay
-
Assay Buffer: 0.05 M Tris-HCl, pH 8.0, containing 0.26 M NaCl.[3]
-
Substrate Preparation: Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
Enzyme Preparation: Dilute the mast cell chymase stock solution in cold assay buffer.
-
Assay Procedure: Follow the same procedure as for the α-chymotrypsin assay.
-
Data Analysis: Follow the same data analysis steps as for the α-chymotrypsin assay.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving the proteases that cleave this compound and a generalized workflow for enzyme kinetic analysis.
Signaling Pathways
Chymotrypsin and cathepsin G can activate a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs). They cleave the N-terminal extracellular domain of the receptor, unmasking a new N-terminus that acts as a tethered ligand, leading to downstream signaling.
Caption: Protease-Activated Receptor (PAR) signaling pathway.
Mast cell chymase is known to activate transforming growth factor-beta 1 (TGF-β1), a key cytokine involved in fibrosis and tissue remodeling. This activation initiates the Smad signaling cascade.
Caption: TGF-β1/Smads signaling pathway activated by mast cell chymase.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the kinetic parameters of an enzyme with the this compound substrate.
Caption: General workflow for enzyme kinetic analysis.
References
Suc-Ala-Leu-Pro-Phe-pNA molecular weight and formula
An In-depth Technical Guide on Suc-Ala-Leu-Pro-Phe-pNA
This guide provides an overview of the physicochemical properties of the chromogenic peptide substrate, N-Succinyl-Alaninyl-Leucyl-Prolyl-Phenylalanyl-p-nitroanilide, commonly abbreviated as this compound. This substrate is utilized in biochemical assays, particularly for the study of enzyme kinetics.
Physicochemical Data
The fundamental molecular characteristics of this compound are summarized below. These values are essential for a variety of experimental calculations, including molar concentration preparations and mass spectrometry analysis.
| Property | Value |
| Molecular Formula | C₃₃H₄₂N₆O₉[1] |
| Molecular Weight | 666.72 g/mol [1] |
Molecular Composition
This compound is a synthetic oligopeptide composed of a succinyl group, four amino acid residues, and a p-nitroanilide group. The sequence of amino acids is Alanine, Leucine, Proline, and Phenylalanine. The succinyl group is attached to the N-terminus of the peptide chain, and the p-nitroanilide group is linked to the C-terminus of the Phenylalanine residue.
References
A Technical Guide to Colorimetric Enzyme Assays: Core Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental principles of colorimetric enzyme assays. These assays are a cornerstone of biochemical research and drug discovery, offering a robust and accessible method for measuring enzyme activity. This document details the core mechanics, presents key quantitative data, provides a general experimental protocol, and offers troubleshooting guidance.
Core Principles of Colorimetric Enzyme Assays
Colorimetric enzyme assays are analytical techniques used to determine the concentration or activity of an enzyme by measuring a change in color.[1] The fundamental principle lies in the enzymatic conversion of a colorless substrate (a chromogenic substrate) into a colored product.[1] The intensity of the resulting color is directly proportional to the amount of product formed, which in turn is a measure of the enzyme's activity.[1]
The relationship between the absorbance of the colored product and its concentration is described by the Beer-Lambert Law, which is a crucial principle in these assays.[2] This law states that the absorbance of light by a solution is directly proportional to the concentration of the light-absorbing substance and the path length of the light through the solution.[2] By measuring the absorbance of the colored product at a specific wavelength using a spectrophotometer or a microplate reader, the concentration of the product, and therefore the enzyme's activity, can be quantified.[3]
Colorimetric assays are widely used due to their simplicity, cost-effectiveness, and speed.[1] They are highly versatile and can be adapted for a wide range of enzymes and applications, including clinical diagnostics, environmental monitoring, and high-throughput screening in drug discovery.[1]
Quantitative Data Presentation
Table 1: Common Chromogenic Substrates for Colorimetric Enzyme Assays
This table summarizes some of the most frequently used chromogenic substrates, their corresponding enzymes, the resulting product color, and the optimal absorption wavelength for detection.
| Enzyme | Chromogenic Substrate | Product Color | Absorption Wavelength (nm) |
| Alkaline Phosphatase (AP) | p-Nitrophenyl Phosphate (pNPP) | Yellow | 405[3][4] |
| Alkaline Phosphatase (AP) | 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) / Nitro Blue Tetrazolium (NBT) | Dark Purple/Black | N/A (precipitate) |
| Horseradish Peroxidase (HRP) | 3,3',5,5'-Tetramethylbenzidine (TMB) | Blue (stopped with acid to yellow) | 650 (blue), 450 (yellow)[3] |
| Horseradish Peroxidase (HRP) | 2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]-diammonium salt (ABTS) | Green | 405-410 |
| Horseradish Peroxidase (HRP) | o-Phenylenediamine dihydrochloride (OPD) | Yellow-Orange | 492 |
| β-Galactosidase (β-gal) | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | Yellow | 420 |
| β-Galactosidase (β-gal) | 5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-gal) | Blue | N/A (precipitate) |
| β-Glucuronidase (GUS) | p-Nitrophenyl-β-D-glucuronide (PNPG) | Yellow | 405[3] |
Table 2: Advantages and Disadvantages of Colorimetric Enzyme Assays
| Advantages | Disadvantages |
| Simplicity and Ease of Use: The protocols are generally straightforward and do not require highly specialized training.[1] | Lower Sensitivity: Compared to fluorometric or luminescent assays, colorimetric methods can be less sensitive.[5] |
| Cost-Effective: Reagents and instrumentation (spectrophotometers, plate readers) are relatively inexpensive.[1] | Interference: The presence of other colored compounds or substances that absorb at the same wavelength in the sample can interfere with measurements. |
| High Throughput: Many colorimetric assays can be adapted for use in 96-well or 384-well plates, making them suitable for high-throughput screening (HTS).[6] | Limited Dynamic Range: The linear relationship between absorbance and concentration may only hold true over a specific concentration range.[2] |
| Quantitative Results: These assays provide quantitative data on enzyme activity.[1] | Indirect Measurement: In some cases, a coupled enzyme system is required to produce a measurable color change, which can introduce additional variables. |
| Robustness: Colorimetric assays are generally robust and reproducible. | Potential for Inhibitor Interference: Compounds being screened in drug discovery may themselves be colored or interfere with the chromogenic substrate. |
Experimental Protocols
General Protocol for a p-Nitrophenyl Phosphate (pNPP) Phosphatase Assay
This protocol provides a general framework for measuring the activity of a phosphatase enzyme, such as alkaline phosphatase, using the chromogenic substrate pNPP.
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the specific phosphatase being assayed (e.g., for alkaline phosphatase, a common buffer is 1 M diethanolamine, 0.5 mM MgCl₂, pH 9.8).
-
Enzyme Solution: Prepare a stock solution of the purified enzyme or cell lysate containing the enzyme in a suitable buffer. Perform serial dilutions to find a concentration that results in a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare a stock solution of p-Nitrophenyl Phosphate (pNPP) in the assay buffer. A typical starting concentration is 50 mM.[4] The optimal concentration should be determined experimentally and is often at or above the Michaelis constant (Km) of the enzyme for the substrate.
-
Stop Solution: Prepare a solution to stop the enzymatic reaction. A common stop solution is 3 M NaOH.
2. Assay Procedure (96-well plate format):
-
Add Reagents to Wells:
-
Pipette the assay buffer into each well of a 96-well microplate.
-
Add the enzyme dilutions to the appropriate wells. Include a negative control with no enzyme.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Add the pNPP substrate solution to each well to start the reaction. It is crucial to add the substrate to all wells as simultaneously as possible, or at fixed time intervals.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a predetermined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction:
-
Add the stop solution to each well to terminate the reaction. The addition of a strong base like NaOH also enhances the yellow color of the p-nitrophenol product.[1]
-
-
Measure Absorbance:
-
Read the absorbance of each well at 405 nm using a microplate reader.[4]
-
3. Data Analysis:
-
Blank Subtraction: Subtract the absorbance of the negative control (no enzyme) from the absorbance of all other wells.
-
Standard Curve: To quantify the amount of product formed, a standard curve can be generated using known concentrations of p-nitrophenol.
-
Calculate Enzyme Activity: The rate of the reaction is determined by the change in absorbance over time. Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate to product per unit of time under specified conditions.
Mandatory Visualizations
Caption: Basic principle of a colorimetric enzyme assay.
Caption: Coupled enzyme assay: Hexokinase and G6PDH.
Caption: Competitive vs. Non-Competitive Enzyme Inhibition.
Troubleshooting
Even with well-established protocols, issues can arise in colorimetric enzyme assays. The following table outlines common problems and their potential causes and solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Inactive enzyme (improper storage, degradation).- Incorrect buffer pH or composition.- Omission of a necessary cofactor.- Substrate solution has degraded.- Incorrect wavelength setting on the reader. | - Use a fresh aliquot of enzyme; verify storage conditions.- Check and adjust the pH of the buffer.- Ensure all required cofactors are present in the assay buffer.- Prepare fresh substrate solution.- Verify the correct wavelength for the chromophore is set. |
| High Background | - Spontaneous substrate degradation.- Contamination of reagents or samples.- Non-specific binding in ELISA-based assays.- Insufficient washing steps (in ELISA). | - Run a "substrate only" blank to assess spontaneous degradation.- Use high-purity water and fresh reagents.- Optimize blocking steps with appropriate blocking agents.- Increase the number and duration of wash steps. |
| Inconsistent Results (Poor Reproducibility) | - Pipetting errors.- Temperature fluctuations during incubation.- Inconsistent incubation times.- Edge effects in microplates. | - Calibrate pipettes regularly; use reverse pipetting for viscous solutions.- Ensure uniform temperature across the incubator or water bath.- Use a multi-channel pipette or automated liquid handler for simultaneous additions.- Avoid using the outer wells of the microplate or fill them with buffer/water. |
| Non-linear Reaction Rate | - Substrate depletion.- Product inhibition.- Enzyme denaturation over time.- Enzyme concentration is too high. | - Use a lower enzyme concentration or measure the initial rate over a shorter time period.- Dilute the sample to reduce product accumulation.- Optimize assay conditions (pH, temperature) for enzyme stability.- Perform serial dilutions of the enzyme to find the linear range. |
By understanding the core principles, utilizing appropriate substrates and protocols, and being aware of potential pitfalls, researchers can effectively employ colorimetric enzyme assays as a powerful tool in their scientific endeavors.
References
Methodological & Application
Application Notes and Protocols for FKBP Activity Assay Using Suc-Ala-Leu-Pro-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FK506-Binding Proteins (FKBPs) are a family of peptidyl-prolyl cis-trans isomerases (PPIases) that play crucial roles in a variety of cellular processes, including protein folding, signal transduction, and immunosuppression. The enzymatic activity of FKBPs is a key target for drug development, particularly for immunosuppressive and anti-cancer therapies. This document provides a detailed protocol for a robust and sensitive colorimetric assay to measure FKBP activity using the chromogenic substrate N-Succinyl-Ala-Leu-Pro-Phe-p-nitroanilide (Suc-Ala-Leu-Pro-Phe-pNA).
This substrate is reported to be more reactive for FKBP compared to the standard PPIase substrate, Suc-Ala-Ala-Pro-Phe-pNA, enabling the use of lower enzyme concentrations and facilitating the accurate determination of kinetic parameters and inhibitor potencies. The assay is based on a chymotrypsin-coupled method, where the trans-isomer of the substrate is cleaved by chymotrypsin, releasing p-nitroaniline (pNA), which can be monitored spectrophotometrically.
Principle of the Assay
The FKBP-catalyzed isomerization of the peptide substrate from its cis to its trans conformation is the rate-limiting step. The subsequent rapid cleavage of the trans-isomer by chymotrypsin ensures that the measured rate of pNA production is directly proportional to the PPIase activity of the FKBP enzyme.
A "burst" phase of pNA production is typically observed upon initiation of the reaction, resulting from the rapid chymotrypsin-mediated cleavage of the pre-existing trans-isomer in the substrate solution. The subsequent linear phase of the reaction represents the FKBP-catalyzed cis-trans isomerization and is used to determine the enzymatic activity.
Quantitative Data Summary
The following tables summarize key quantitative data for the FKBP activity assay using this compound.
| Parameter | Value | Enzyme | Substrate | Reference |
| Catalytic Efficiency (kcat/Km) | 640,000 M⁻¹s⁻¹ | FKBP | This compound | |
| Inhibition Constant (Ki) | 1.7 ± 0.6 nM | FKBP12 | This compound |
| Inhibitor | IC₅₀ (Competition Assay) | Target | Notes |
| Rapamycin | 0.057 µM | FKBP12 | Determined in a competition assay with a fluorescently labeled ligand. |
| FK506 | 0.22 µM | FKBP12 | Determined in a competition assay with a fluorescently labeled ligand. |
Experimental Protocols
Materials and Reagents
-
FKBP Enzyme: Purified recombinant FKBP12 or other FKBP isoforms.
-
Substrate: N-Succinyl-Ala-Leu-Pro-Phe-p-nitroanilide (this compound)
-
Coupling Enzyme: α-Chymotrypsin
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0
-
Substrate Stock Solution: Dissolve this compound in a suitable organic solvent such as DMSO to a concentration of 10 mM. Store at -20°C.
-
Chymotrypsin Stock Solution: Prepare a 10 mg/mL solution of α-chymotrypsin in 1 mM HCl. Store at -20°C.
-
FKBP Stock Solution: Prepare a stock solution of the FKBP enzyme in assay buffer. The final concentration in the assay will need to be optimized.
-
Inhibitors (Optional): FK506 (Tacrolimus) or Rapamycin (Sirolimus) for inhibition studies. Prepare stock solutions in DMSO.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
-
96-well Microplates: Clear, flat-bottom plates.
Assay Procedure
-
Prepare Working Solutions:
-
Assay Buffer: Prepare a sufficient volume of 50 mM HEPES, 100 mM NaCl, pH 8.0.
-
Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration. A typical starting concentration is 100 µM.
-
Chymotrypsin Working Solution: Dilute the chymotrypsin stock solution in assay buffer to a final concentration of 0.5 mg/mL.
-
FKBP Working Solution: Dilute the FKBP stock solution in assay buffer to the desired concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Inhibitor Dilutions (for inhibition assays): Prepare a serial dilution of the inhibitor in assay buffer containing a constant percentage of DMSO.
-
-
Assay Setup (96-well plate format):
-
Add 50 µL of Assay Buffer to each well.
-
For inhibition assays, add 10 µL of the inhibitor dilution or vehicle control (assay buffer with DMSO) to the appropriate wells.
-
Add 20 µL of the FKBP working solution to all wells except the "no enzyme" control wells. Add 20 µL of assay buffer to the "no enzyme" control wells.
-
Add 10 µL of the chymotrypsin working solution to all wells.
-
Pre-incubate the plate at the desired assay temperature (e.g., 25°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add 10 µL of the substrate working solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
Plot the absorbance at 405 nm against time for each well.
-
After the initial "burst" phase, identify the linear portion of the curve.
-
Determine the slope of this linear portion (ΔAbs/min). This represents the initial velocity of the reaction.
-
-
Correct for Background:
-
Subtract the rate of the "no enzyme" control from the rates of all other wells.
-
-
Determine Kinetic Parameters (Optional):
-
To determine Kₘ and Vₘₐₓ, perform the assay with varying concentrations of the substrate.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
-
Determine IC₅₀ Values (for inhibition assays):
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflow Diagrams
FKBP Signaling Pathways
FKBPs, particularly FKBP12, are key regulators of important signaling pathways. The immunosuppressive drugs FK506 and Rapamycin exert their effects by forming complexes with FKBP12, which then inhibit the phosphatase Calcineurin and the kinase mTOR, respectively.
Caption: FKBP12-mediated inhibition of Calcineurin and mTOR signaling pathways.
Experimental Workflow
The following diagram outlines the major steps involved in the FKBP activity assay.
Caption: Workflow for the chymotrypsin-coupled FKBP activity assay.
Application Notes and Protocols for Chymotrypsin Kinetics using Suc-Ala-Leu-Pro-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin, a serine protease, plays a crucial role in protein digestion by preferentially cleaving peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[1] Its activity is fundamental in various physiological processes and it serves as a key target in drug discovery for conditions involving excessive proteolytic activity. The chromogenic substrate, N-Succinyl-Alanine-Leucine-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Leu-Pro-Phe-pNA), provides a convenient and sensitive method for assaying chymotrypsin activity. Hydrolysis of the substrate by chymotrypsin releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically, allowing for the determination of enzyme kinetics.
Principle of the Assay
The enzymatic reaction follows a two-step "Ping-Pong" mechanism, characteristic of serine proteases.[2] In the first step, the enzyme's active site serine residue attacks the carbonyl group of the phenylalanine residue in the substrate, forming a transient acyl-enzyme intermediate and releasing the Suc-Ala-Leu-Pro peptide. In the second step, the acyl-enzyme intermediate is hydrolyzed by water, regenerating the free enzyme and releasing p-nitroaniline. The rate of pNA formation is directly proportional to the chymotrypsin activity and can be monitored by measuring the increase in absorbance at 405-410 nm.
Data Presentation
Table 1: Kinetic Parameters for Chymotrypsin with a Representative Substrate
As specific kinetic data for this compound is not available in the provided search results, the following table summarizes representative kinetic parameters for bovine α-chymotrypsin with the closely related chromogenic substrate, Suc-Ala-Ala-Pro-Phe-pNA. These values can be used as a benchmark for experimental design and data interpretation.
| Kinetic Parameter | Value | Substrate | Conditions |
| Km | 0.089 mM[1] | N-succinyl-(Ala)2-Pro-Phe-p-nitroanilide | pH 8.0, 45°C[1] |
| kcat | 10.0 µM-1min-1[1] | N-succinyl-(Ala)2-Pro-Phe-p-nitroanilide | pH 8.0, 45°C[1] |
| kcat/Km | 112.4 µM-1min-1/mM | N-succinyl-(Ala)2-Pro-Phe-p-nitroanilide | Calculated |
Table 2: Molar Extinction Coefficients for p-nitroaniline
The calculation of enzyme activity relies on the molar extinction coefficient of the product, p-nitroaniline.
| Wavelength | Molar Extinction Coefficient (ε) | pH | Reference |
| 410 nm | 8,800 M-1cm-1 | 7.5 | [3] |
| 315 nm | 14,000 M-1cm-1 | Not Specified | [4] |
Experimental Protocols
Protocol 1: Determination of Initial Velocity
This protocol describes the setup of a standard assay to measure the initial rate of chymotrypsin-catalyzed hydrolysis of this compound.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm
-
96-well microplates or cuvettes
Procedure:
-
Prepare a stock solution of the substrate: Dissolve this compound in DMSO to a concentration of 10-20 mM. This stock solution can be stored at -20°C.
-
Prepare working solutions of the substrate: Dilute the stock solution in the assay buffer to the desired final concentrations (e.g., a range from 0.1 to 10 times the expected Km).
-
Prepare the enzyme solution: Dissolve α-chymotrypsin in a cold, slightly acidic buffer (e.g., 1 mM HCl with 2 mM CaCl2) to a stock concentration of 1 mg/mL. Immediately before use, dilute the enzyme stock to the desired final concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
-
Set up the reaction: In a microplate well or cuvette, add the assay buffer and the substrate working solution.
-
Initiate the reaction: Add the diluted enzyme solution to the substrate mixture to start the reaction. The final reaction volume will depend on the format used (e.g., 200 µL for a 96-well plate).
-
Measure the absorbance: Immediately start monitoring the increase in absorbance at 405-410 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
Calculate the initial velocity: Determine the initial rate of the reaction (V0) from the linear portion of the absorbance vs. time plot. The rate can be calculated using the Beer-Lambert law: V0 (M/min) = (ΔAbs/Δt) / (ε * l) where ΔAbs/Δt is the change in absorbance per minute, ε is the molar extinction coefficient of p-nitroaniline, and l is the path length of the cuvette or well in cm.
Protocol 2: Determination of Km and Vmax
This protocol outlines the procedure for determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
Procedure:
-
Follow the procedure outlined in Protocol 1 .
-
Perform the assay using a range of substrate concentrations, typically from 0.1 * Km to 10 * Km. It is advisable to perform a preliminary experiment to estimate the approximate Km.
-
For each substrate concentration, determine the initial velocity (V0).
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, Origin) to determine the values of Km and Vmax. V0 = (Vmax * [S]) / (Km + [S])
-
Alternatively, the data can be plotted using a Lineweaver-Burk plot (1/V0 vs. 1/[S]) to visually estimate Km and Vmax from the x- and y-intercepts, respectively. However, non-linear regression is generally preferred for more accurate parameter estimation.
Protocol 3: Evaluation of Chymotrypsin Inhibitors
This protocol describes how to determine the inhibitory constant (Ki) of a competitive inhibitor.
Procedure:
-
Follow the procedure for determining Km and Vmax (Protocol 2 ).
-
Perform the kinetic measurements in the absence and presence of at least two different fixed concentrations of the potential inhibitor.
-
For each inhibitor concentration, determine the apparent Km (Km,app) and Vmax (Vmax,app).
-
For a competitive inhibitor, Vmax will remain unchanged, while Km,app will increase.
-
The Ki can be determined from the following equation: Km,app = Km * (1 + [I]/Ki) where [I] is the concentration of the inhibitor.
-
A Dixon plot (1/V0 vs. [I]) at different substrate concentrations can also be used to determine Ki.
Visualizations
Chymotrypsin Catalytic Mechanism
Caption: A simplified diagram of the chymotrypsin catalytic mechanism.
Experimental Workflow for Chymotrypsin Kinetics
Caption: A workflow for determining chymotrypsin kinetic parameters.
Chymotrypsin Signaling via Protease-Activated Receptors (PARs)
Caption: A simplified signaling pathway of chymotrypsin via PAR2.
References
Application Notes and Protocols for the Spectrophotometric Measurement of p-Nitroaniline Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
The spectrophotometric measurement of p-nitroaniline (pNA) release is a widely utilized method in biochemistry and drug development for the continuous colorimetric assay of various enzymatic activities. This technique relies on the enzymatic hydrolysis of a synthetic substrate containing a p-nitroanilide moiety. The substrate itself is typically colorless or has a low absorbance at the measurement wavelength, while the product, p-nitroaniline, is a chromogenic compound with a distinct yellow color and a strong absorbance in the visible range. The rate of pNA formation, measured spectrophotometrically, is directly proportional to the enzyme's activity.
This method is particularly valuable for studying enzymes such as proteases, amidases, and esterases. In drug development, it is frequently employed for high-throughput screening of enzyme inhibitors, characterization of enzyme kinetics, and evaluating the stability of enzyme-drug conjugates.
Principle of the Assay
The fundamental principle of the p-nitroaniline release assay is the enzymatic cleavage of a bond linking a specific recognition motif (e.g., an amino acid or peptide) to a p-nitroaniline molecule. The reaction can be generalized as follows:
Substrate-pNA (colorless) --Enzyme--> Substrate + p-Nitroaniline (yellow)
The released p-nitroaniline absorbs light maximally in the range of 380-410 nm. By monitoring the increase in absorbance at the appropriate wavelength over time, the rate of the enzymatic reaction can be determined. The concentration of the released p-nitroaniline can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline, c is the concentration, and l is the path length of the cuvette.
Key Experimental Parameters and Data
The accuracy and reproducibility of the p-nitroaniline release assay are dependent on several experimental parameters. The following tables summarize key quantitative data for consideration.
Table 1: Molar Extinction Coefficients of p-Nitroaniline
| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Common Applications/Notes |
| 410 | 8,800 | Commonly used due to minimal absorbance overlap between substrate and product. |
| 405 | 9,960 | Frequently used in kinetic assays.[1] |
| 405 | 11,500 | Value can vary based on buffer conditions.[2] |
| 380-381 | Variable | Used in some specific protocols; a difference extinction coefficient may be needed to correct for spectral shifts.[3] |
Table 2: Common Enzymes Assayed Using p-Nitroaniline Substrates
| Enzyme Class | Specific Enzyme Example | Typical Substrate |
| Serine Proteases | Trypsin | Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA)[4] |
| Chymotrypsin | N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide | |
| Rhinovirus-14 3C Protease | Peptide p-nitroanilides | |
| Cysteine Proteases | Caspase-3 | Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA)[5] |
| Aminopeptidases | Leucine aminopeptidase | L-Leucine-4-nitroanilide[6] |
| Dipeptidases | VanX (D-alanyl-D-alanine dipeptidase) | Aminoacyl and peptidyl p-nitroanilides |
| Other | γ-Glutamyl Transpeptidase (γ-GT) | γ-Glutamyl-p-nitroanilide[5] |
Experimental Workflow and Signaling Pathway Visualization
The general workflow for a spectrophotometric p-nitroaniline release assay is depicted below. This workflow outlines the key steps from reagent preparation to data analysis.
Caption: General experimental workflow for a p-nitroaniline release assay.
In the context of apoptosis research, the measurement of pNA release from a specific substrate is a key indicator of caspase-3 activation. The simplified signaling event is illustrated below.
Caption: Simplified diagram of Caspase-3 activation and substrate cleavage.
Detailed Experimental Protocols
General Protocol for a Protease Assay Using a p-Nitroanilide Substrate
This protocol provides a general framework for measuring the activity of a protease, such as trypsin, using a p-nitroanilide substrate.
Materials:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.
-
Temperature-controlled cuvette holder or incubator.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂).
-
Protease solution (e.g., Trypsin) of known concentration, prepared in assay buffer.
-
Substrate stock solution (e.g., 10 mM Nα-Benzoyl-L-arginine-p-nitroanilide in a suitable solvent like DMSO).
-
p-Nitroaniline standard stock solution (e.g., 1 mM in assay buffer).
-
96-well microplate or quartz cuvettes.
Procedure:
-
Preparation of p-Nitroaniline Standard Curve:
-
Prepare a series of dilutions of the p-nitroaniline standard stock solution in the assay buffer to final concentrations ranging from 0 to 200 µM.
-
Transfer 200 µL of each standard dilution to the wells of a 96-well plate.
-
Measure the absorbance at 405 nm.
-
Plot the absorbance values against the corresponding p-nitroaniline concentrations to generate a standard curve. Determine the linear regression equation (y = mx + c).
-
-
Enzyme Assay:
-
For a 1 mL final reaction volume in a cuvette, add 950 µL of assay buffer.
-
Add 20 µL of the substrate stock solution to the cuvette and mix well. The final substrate concentration should be optimized based on the enzyme's Km value.
-
Pre-incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 30 µL of the enzyme solution and mix immediately.
-
Start monitoring the change in absorbance at 405 nm continuously for 5-10 minutes, recording a reading every 30 seconds.
-
-
Data Analysis:
-
Determine the rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Calculate the concentration of p-nitroaniline released per minute using the molar extinction coefficient (ε = 9,960 M⁻¹cm⁻¹ at 405 nm) and the Beer-Lambert law: Rate (M/min) = (ΔA/min) / ε (assuming a path length of 1 cm).
-
Alternatively, use the standard curve to convert the change in absorbance to the change in pNA concentration.
-
Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of enzyme.
-
Protocol for Caspase-3 Activity Assay
This protocol is adapted for measuring caspase-3 activity, a key marker of apoptosis.
Materials:
-
Cell lysate containing active caspase-3.
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, containing 10% glycerol and 2 mM DTT).
-
Caspase-3 substrate (Ac-DEVD-pNA) stock solution (e.g., 20 mM in DMSO).
-
p-Nitroaniline standard stock solution.
Procedure:
-
Prepare a p-Nitroaniline standard curve as described in Protocol 5.1.
-
Enzyme Assay in a 96-well Plate:
-
To each well, add 50 µL of cell lysate (containing approximately 50-200 µg of total protein).
-
Add 50 µL of 2X Assay Buffer.
-
Add 5 µL of the Ac-DEVD-pNA substrate stock solution (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (containing buffer and substrate but no cell lysate) from the absorbance of the sample wells.
-
Use the p-nitroaniline standard curve to determine the concentration of pNA produced in each sample.
-
Express the caspase-3 activity as the amount of p-nitroaniline released per unit time per mg of protein.
-
Troubleshooting and Considerations
-
Substrate Solubility: Some p-nitroanilide substrates have poor solubility in aqueous solutions. A small amount of an organic solvent like DMSO may be required to dissolve the substrate stock. Ensure the final concentration of the organic solvent in the assay does not inhibit enzyme activity.
-
High Background Absorbance: This may be due to the spontaneous hydrolysis of the substrate or the presence of interfering substances in the sample. A control reaction without the enzyme should always be included.
-
Non-linear Reaction Rate: If the reaction rate decreases over time, it may be due to substrate depletion, product inhibition, or enzyme instability. Use initial velocity measurements for accurate kinetic analysis.
-
Influence of Assay Conditions: The absorbance spectrum of p-nitroaniline can be affected by pH and ionic strength.[3] It is crucial to maintain consistent buffer conditions throughout the experiment, including for the standard curve.
-
Interference from Sample Components: Colored compounds or turbidity in biological samples can interfere with the absorbance measurement. Appropriate blanks and controls are necessary to correct for this. For soil samples, dissolved organic matter can interfere, and a blank with soil but no substrate can be used for correction.[6]
References
- 1. chegg.com [chegg.com]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
Application Notes and Protocols for the Continuous Kinetic Assay of Proteolytic Enzymes using Suc-Ala-Leu-Pro-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate N-Succinyl-L-alanyl-L-leucyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Leu-Pro-Phe-pNA) is a valuable tool for the continuous kinetic analysis of certain proteolytic enzymes. This peptide is primarily recognized as a substrate for peptidyl prolyl cis-trans isomerases (PPIases), such as cyclophilin and FK506-Binding Protein (FKBP), in coupled assays.[1] It can also be directly cleaved by proteases with chymotrypsin-like specificity.
The principle of the assay is based on the enzymatic hydrolysis of the peptide bond C-terminal to the phenylalanine residue. This cleavage releases the p-nitroaniline (pNA) chromophore, resulting in a measurable increase in absorbance at approximately 405-410 nm. The rate of pNA release is directly proportional to the enzyme activity, allowing for a continuous and quantitative assessment of enzyme kinetics.
This document provides detailed application notes and protocols for the use of this compound in continuous kinetic assays, with a focus on both direct protease activity and coupled PPIase activity measurements.
Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the amide bond between phenylalanine and p-nitroaniline. The product, p-nitroaniline, exhibits a strong absorbance at 405-410 nm, while the intact substrate does not.
Caption: Enzymatic cleavage of this compound.
Applications
-
Direct Assay of Chymotrypsin and Chymotrypsin-like Proteases: The substrate can be used for the routine determination of the activity of proteases that recognize and cleave at the C-terminus of hydrophobic amino acids like phenylalanine.
-
Coupled Assay for Peptidyl Prolyl cis-trans Isomerases (PPIases): This is a primary application where the isomerization of the Ala-Pro peptide bond from the cis to the trans conformation by a PPIase is the rate-limiting step. The trans isomer is then rapidly cleaved by a coupling enzyme, chymotrypsin, allowing for the continuous monitoring of PPIase activity.[2][3]
-
Inhibitor Screening and Characterization: The continuous nature of the assay makes it well-suited for high-throughput screening of potential inhibitors of both proteases and PPIases. It allows for the determination of kinetic parameters such as Ki and IC50.
Quantitative Data
The kinetic parameters of enzymatic reactions utilizing this compound and similar substrates are summarized below. It is noteworthy that this compound has been identified as a more reactive substrate for FKBP compared to the more commonly used Suc-Ala-Ala-Pro-Phe-pNA.[1][4]
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| FKBP | This compound | - | - | 640,000 | [1][4] |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 60 | - | - | [5] |
| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1700 | - | - | [5] |
| Chymase | Suc-Ala-Ala-Pro-Phe-pNA | 4000 | - | - | [5] |
Experimental Protocols
Protocol 1: Direct Continuous Kinetic Assay of Chymotrypsin Activity
This protocol is designed for the direct measurement of chymotrypsin or a chymotrypsin-like protease activity.
Materials:
-
α-Chymotrypsin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Microplate reader or spectrophotometer capable of reading at 405-410 nm
-
96-well microplates or cuvettes
Procedure:
-
Substrate Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.
-
Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and dilute to the desired working concentration in the assay buffer immediately before use.
-
Assay Setup:
-
Add assay buffer to each well of the microplate.
-
Add the desired volume of the substrate working solution to each well. The final concentration should be varied to determine Km, typically ranging from 0.1 to 10 times the expected Km.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiate the Reaction: Add the chymotrypsin solution to each well to initiate the reaction.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance per minute (ΔA/min) to the rate of product formation using the Beer-Lambert law (ε for p-nitroaniline is typically 8,800 M-1cm-1 at pH 7.5).[3]
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Caption: Workflow for the direct chymotrypsin assay.
Protocol 2: Chymotrypsin-Coupled Continuous Kinetic Assay for PPIase Activity
This protocol measures the activity of a PPIase (e.g., FKBP or cyclophilin) by coupling the isomerization of this compound to its cleavage by chymotrypsin.
Materials:
-
PPIase (e.g., recombinant FKBP)
-
α-Chymotrypsin
-
This compound
-
DMSO
-
HEPES buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.0)
-
Microplate reader or spectrophotometer
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Chymotrypsin Stock Solution: Prepare a concentrated stock solution of α-chymotrypsin (e.g., 5 mg/mL) in 1 mM HCl.
-
PPIase Stock Solution: Prepare a stock solution of the PPIase in a suitable buffer.
-
-
Assay Mixture Preparation: In a microcentrifuge tube, prepare the assay mixture containing the assay buffer, a high concentration of chymotrypsin (e.g., final concentration of 0.2 mg/mL), and the desired concentration of the PPIase to be tested.
-
Assay Setup:
-
Add the assay mixture (buffer, chymotrypsin, and PPIase) to the wells of a microplate.
-
Include control wells with no PPIase to measure the uncatalyzed isomerization rate.
-
Pre-incubate the plate at the desired temperature (e.g., 10°C) for 5-10 minutes.
-
-
Initiate the Reaction: Add the this compound substrate to each well to a final concentration that is below the Km for chymotrypsin to ensure the reaction is limited by the isomerization step.
-
Data Acquisition: Immediately monitor the increase in absorbance at 405 nm over time.
-
Data Analysis:
-
The first-order rate constant for the appearance of p-nitroaniline is determined by fitting the progress curves to a single exponential equation.
-
The PPIase activity (kcat/Km) can be calculated from the observed rate constants at different PPIase concentrations.
-
Caption: Workflow for the coupled PPIase assay.
Signaling Pathway Context: Role of PPIases
Peptidyl prolyl cis-trans isomerases (PPIases) like cyclophilins and FKBPs are crucial regulators of many cellular processes. They catalyze the cis-trans isomerization of proline residues in proteins, a step that can be rate-limiting in protein folding and can act as a molecular switch in signaling pathways.[1][6] This conformational change can affect protein activity, localization, and interaction with other molecules.
Caption: Role of PPIases in regulating signaling pathways.
References
- 1. Substrate specificities of the peptidyl prolyl cis-trans isomerase activities of cyclophilin and FK-506 binding protein: evidence for the existence of a family of distinct enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Substrate specificities of the peptidyl prolyl cis-trans isomerase activities of cyclophilin and FK-506 binding protein: evidence for the existence of a family of distinct enzymes (1990) | Richard K. Harrison | 312 Citations [scispace.com]
Application Notes and Protocols for High-Throughput Screening Using Suc-Ala-Leu-Pro-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate, Succinyl-Alanine-Leucine-Proline-Phenylalanine-para-nitroanilide (Suc-Ala-Leu-Pro-Phe-pNA), is a valuable tool for the high-throughput screening (HTS) of inhibitors against several classes of enzymes, primarily chymotrypsin and peptidyl-prolyl cis-trans isomerases (PPIases) such as FK506-binding proteins (FKBPs) and cyclophilins. The enzymatic cleavage of the p-nitroanilide (pNA) group from the peptide backbone results in the release of a yellow chromophore, which can be quantified spectrophotometrically. This property makes it highly suitable for automated HTS platforms.
These application notes provide detailed protocols for utilizing this compound in HTS campaigns to identify and characterize potential inhibitors of these important enzyme targets.
Target Enzymes and Signaling Pathways
This compound serves as a substrate for the following key enzymes:
-
Chymotrypsin: A serine protease involved in protein digestion in the small intestine. It preferentially cleaves peptide bonds at the C-terminus of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine.[1][2]
-
FK506-Binding Proteins (FKBPs): A family of PPIases that play crucial roles in protein folding, receptor signaling, and transcription.[3] They are implicated in various signaling pathways, including those involving mTOR/AKT and TGF-β.[4][5]
-
Cyclophilins: Another family of PPIases involved in protein folding and cellular signaling. Cyclophilin A, for instance, is involved in inflammatory responses and T-cell activation through pathways involving calcineurin and NFAT.[6]
Signaling Pathway Diagrams
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. A protease-free assay for peptidyl prolyl cis/trans isomerases using standard peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Suc-Ala-Leu-Pro-Phe-pNA in Inhibitor Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-L-alanyl-L-leucyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Leu-Pro-Phe-pNA) is a chromogenic peptide substrate utilized in the screening and characterization of enzyme inhibitors. Its primary application lies in assays for peptidyl prolyl cis-trans isomerases (PPIases), particularly cyclophilin and FK-506 binding protein (FKBP).[1][2] Notably, it has been reported as a more reactive substrate for FKBP compared to the standard PPIase substrate, Suc-Ala-Ala-Pro-Phe-pNA, enabling the use of lower enzyme concentrations and more precise determination of inhibitor binding constants (Ki).[1] This substrate is also applicable for assaying serine proteases like chymotrypsin, which cleave the peptide bond C-terminal to the phenylalanine residue.
The enzymatic hydrolysis of this compound liberates p-nitroaniline (pNA), a yellow chromophore that can be quantified by measuring the absorbance at 405-410 nm. The rate of pNA release is directly proportional to the enzyme's catalytic activity. In the presence of an inhibitor, this rate decreases, providing a robust method for identifying and characterizing inhibitory compounds.
Principle of the Assay
The assay is based on a colorimetric measurement of enzymatic activity. The enzyme catalyzes the cleavage of the amide bond between the phenylalanine residue of the substrate and the p-nitroaniline group. The resulting free pNA in the solution produces a yellow color, the intensity of which is measured over time using a spectrophotometer or microplate reader. The inhibitory potential of a test compound is determined by its ability to reduce the rate of pNA formation compared to a control reaction lacking the inhibitor.
Applications in Drug Discovery and Research
-
High-Throughput Screening (HTS): The simple, colorimetric readout makes this assay highly suitable for HTS campaigns to screen large compound libraries for potential enzyme inhibitors.
-
Determination of Inhibitor Potency (IC50): Dose-response curves can be generated by assaying a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.
-
Enzyme Kinetics: This substrate can be used to determine key kinetic parameters of the enzyme, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).
-
Mechanism of Inhibition Studies: Further kinetic experiments can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) for lead compounds.
Quantitative Data
The following table summarizes key parameters for enzymes known to hydrolyze related substrates. Researchers should experimentally determine the specific kinetic constants for this compound under their specific assay conditions.
| Enzyme | Substrate | Parameter | Value | Reference |
| α-Chymotrypsin | Suc-AAPF-pNA | Km | 60 µM | [3] |
| Cathepsin G | Suc-AAPF-pNA | Km | 1.7 mM | [3] |
| Chymase | Suc-AAPF-pNA* | Km | 4 mM | [3] |
*Note: Data is for the related substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Target enzyme (e.g., α-Chymotrypsin, FKBP12)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5 for PPIases; 0.1 M Tris-HCl, pH 8.0 for chymotrypsin)
-
Dimethyl sulfoxide (DMSO) for dissolving substrate and test compounds
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., Chymostatin for chymotrypsin)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of absorbance measurement at 405 nm
-
Multichannel pipettes
Preparation of Solutions
-
Substrate Stock Solution (20 mM): Dissolve this compound in 100% DMSO. Store in aliquots at -20°C.
-
Enzyme Stock Solution: Prepare a stock solution of the enzyme in an appropriate buffer (as recommended by the supplier) and store at -80°C.
-
Test Compound Plate: Prepare serial dilutions of test compounds in 100% DMSO in a separate 96-well plate.
-
Assay Buffer: Prepare the appropriate buffer for the enzyme being assayed and bring it to the desired reaction temperature (e.g., 25°C or 37°C).
Inhibitor Screening Protocol (96-Well Plate Format)
This protocol describes a final assay volume of 200 µL. Adjust volumes as needed.
-
Dispense Reagents:
-
Add 178 µL of Assay Buffer to each well.
-
Add 2 µL of the test compound dilution (or DMSO for controls) to the appropriate wells.
-
Add 10 µL of the diluted enzyme solution to all wells except the "No Enzyme" blank. Add 10 µL of Assay Buffer to the blank wells.
-
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at the desired temperature to allow for the interaction between the enzyme and potential inhibitors.
-
Initiate Reaction: Add 10 µL of the Substrate Stock Solution to all wells to start the reaction. The final substrate concentration will be 1 mM.
-
Kinetic Measurement: Immediately place the microplate into a pre-warmed plate reader and measure the change in absorbance at 405 nm every 60 seconds for 15-30 minutes.
Data Analysis
-
Calculate Reaction Velocity: Determine the rate of the reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate Percent Inhibition:
-
Correct the rates of all wells by subtracting the rate of the "No Enzyme" blank.
-
Use the following formula: % Inhibition = (1 - (V_inhibitor / V_DMSO)) * 100 Where V_inhibitor is the reaction rate in the presence of the test compound and V_DMSO is the rate of the DMSO control (0% inhibition).
-
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC50 value.
Visualizations
Enzymatic Reaction and Inhibition Pathway
Caption: Enzyme, substrate, and inhibitor interactions.
Experimental Workflow for Inhibitor Screening
Caption: High-level workflow for the inhibitor screening assay.
References
Troubleshooting & Optimization
Suc-Ala-Leu-Pro-Phe-pNA solubility issues and solutions
Welcome to the technical support center for the chromogenic substrate, Succinyl-Alanine-Leucine-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Leu-Pro-Phe-pNA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chromogenic peptide substrate primarily used to assay the enzymatic activity of certain proteases. Upon cleavage of the amide bond between the phenylalanine (Phe) and the p-nitroaniline (pNA) group by a suitable enzyme, the pNA is released. Free pNA has a distinct yellow color, and its concentration can be quantified by measuring the absorbance of light at or near 405 nm.[1] This substrate is particularly useful for studying enzymes such as chymotrypsin and FK506-Binding Protein (FKBP).[2][3][4][5]
Q2: What is the best solvent to dissolve this compound?
The recommended solvent for preparing a stock solution of this compound is anhydrous Dimethyl Sulfoxide (DMSO).[2][6] It is highly soluble in DMSO, with concentrations of ≥100 mg/mL being achievable.[2][6] It is crucial to use a fresh, unopened bottle of DMSO, as this solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the peptide.[2][7] The peptide is also reported to be soluble in N,N-Dimethylformamide (DMF).
Q3: How should I store the solid peptide and its stock solution?
The lyophilized powder of this compound should be stored desiccated at -20°C or -80°C for long-term stability.[2] Once dissolved in DMSO, it is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[6] A stock solution in DMSO is generally stable for up to one month at -20°C and up to six months at -80°C when stored properly.[2]
Q4: Can I dissolve the peptide directly in aqueous buffer?
Directly dissolving this compound in aqueous buffers is not recommended as it is poorly soluble in water.[7] The succinyl group on the N-terminus does enhance aqueous solubility to some extent, but for most applications, a concentrated stock solution in an organic solvent like DMSO is necessary.[8]
Troubleshooting Guide
Issue 1: The peptide powder does not dissolve in DMSO.
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Question: I am having trouble dissolving the this compound powder in DMSO. What should I do?
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Answer:
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Verify the quality of your DMSO: DMSO is highly hygroscopic. If the solvent has absorbed moisture from the air, it will be less effective at dissolving the peptide. Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.[2][7]
-
Gentle warming and vortexing: You can try gently warming the solution at 37°C for a few minutes and vortexing to aid dissolution.
-
Sonication: Brief sonication in a water bath can also help to break up any clumps and facilitate dissolving.
-
Issue 2: The substrate precipitates when I add it to my aqueous assay buffer.
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Question: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
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Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. Here are several steps you can take to mitigate this:
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Decrease the final concentration of the substrate: Your final working concentration of the substrate in the assay may be too high, exceeding its solubility limit in the aqueous buffer. Try performing a serial dilution to determine the highest workable concentration that remains in solution.
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Optimize the DMSO concentration: While DMSO is necessary to dissolve the peptide, high concentrations can be detrimental to enzyme activity and can also promote precipitation of other buffer components. Aim for a final DMSO concentration in your assay of 5% or less. It is known that increasing DMSO concentrations can decrease the catalytic efficiency of enzymes like chymotrypsin.[2][9]
-
Pre-warm the buffer: Having your assay buffer at the reaction temperature before adding the substrate stock can sometimes help.
-
Order of addition and mixing: Add the DMSO stock of the substrate to the assay buffer while gently vortexing or stirring the buffer. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Modify the buffer composition: The pH and ionic strength of your buffer can influence the solubility of the peptide. You may need to empirically test slight variations in your buffer's pH or salt concentration.
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Issue 3: I am not observing any color change in my assay.
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Question: I have mixed my enzyme and the substrate, but I am not seeing the expected yellow color develop. What could be the problem?
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Answer: A lack of color development points to an issue with the enzymatic reaction. Consider the following possibilities:
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Inactive enzyme: Ensure your enzyme is active. Run a positive control with a known active enzyme lot or a different substrate that you know works. Check the storage and handling conditions of your enzyme.
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Incorrect buffer conditions: The pH, ionic strength, and presence of co-factors in your assay buffer are critical for optimal enzyme activity. Verify that your buffer composition is appropriate for the enzyme you are using.
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Presence of inhibitors: Your sample or one of your reagents may contain an enzyme inhibitor. For example, sodium azide, a common preservative, can inhibit horseradish peroxidase which is sometimes used in coupled assays.[8]
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Substrate degradation: Ensure that your substrate stock solution has been stored correctly and has not degraded.
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Incorrect wavelength: Make sure you are measuring the absorbance at the correct wavelength for p-nitroaniline, which is typically between 405 nm and 410 nm.[1]
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Issue 4: The background absorbance of my negative control is too high.
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Question: My negative control (without enzyme) shows a high initial absorbance. What can I do?
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Answer: High background can be due to several factors:
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Substrate instability: In some buffers and under certain light conditions, the substrate may slowly hydrolyze spontaneously. Prepare the working solution of the substrate fresh and protect it from light.
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Contamination: Your buffer or substrate stock may be contaminated with a protease. Use sterile, filtered buffers and handle all reagents with care to avoid contamination.
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Interfering substances: Components in your sample or buffer may absorb light at 405 nm. Run a control with all components except the substrate to check for this.
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Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥100 mg/mL (≥150 mM) | Use of fresh, anhydrous DMSO is critical. | [2][6] |
| DMSO | 120 mg/mL (192.1 mM) | - | [7][10] |
| Ethanol | 120 mg/mL (192.1 mM) | - | [10] |
| DMF | 5 mg/mL | - | [11] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | [11] |
| Water | Insoluble | - | [7] |
Experimental Protocols
Protocol 1: General Chymotrypsin Activity Assay
This protocol provides a general guideline for measuring chymotrypsin activity. Optimal conditions may vary depending on the specific chymotrypsin source and purity.
Materials:
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This compound
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Anhydrous DMSO
-
Chymotrypsin enzyme
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.8, containing 0.02 M CaCl₂
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a 10 mM stock solution of this compound: Dissolve the peptide in anhydrous DMSO. For example, dissolve 6.67 mg in 1 mL of DMSO. Store aliquots at -20°C.
-
Prepare the working substrate solution: On the day of the experiment, dilute the 10 mM stock solution in the Assay Buffer to the desired final concentration. A common starting concentration is 0.1 mM to 1 mM. Note that the substrate may precipitate at higher concentrations in the aqueous buffer.
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Prepare the enzyme solution: Dilute the chymotrypsin in the Assay Buffer to a concentration that will yield a linear rate of pNA release over a reasonable time course (e.g., 5-10 minutes).
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Set up the assay: In a 96-well plate, add the components in the following order:
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Assay Buffer
-
Enzyme solution (or buffer for the negative control)
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiate the reaction: Add the working substrate solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).
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Measure the absorbance: Immediately start measuring the absorbance at 405 nm in a kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.
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Calculate the enzyme activity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of the reaction can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.
Protocol 2: FKBP Peptidyl-Prolyl cis-trans Isomerase (PPIase) Assay
This is a coupled assay where the cis-to-trans isomerization of the substrate by FKBP is the rate-limiting step, and the subsequent cleavage of the trans-isomer by chymotrypsin is rapid. This compound is a more reactive substrate for FKBP than the more commonly used Suc-Ala-Ala-Pro-Phe-pNA.[5][12]
Materials:
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This compound
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Anhydrous DMSO
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Recombinant FKBP enzyme
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Chymotrypsin
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Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 100 mM NaCl
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96-well microplate
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Microplate reader
Procedure:
-
Prepare stock solutions:
-
Substrate: 10 mM this compound in anhydrous DMSO.
-
FKBP: Prepare a concentrated stock of FKBP in a suitable buffer and store at -80°C.
-
Chymotrypsin: Prepare a concentrated stock of chymotrypsin (e.g., 10 mg/mL) in 1 mM HCl.
-
-
Prepare the assay mixture: On the day of the experiment, prepare a mixture containing the Assay Buffer and chymotrypsin. The final concentration of chymotrypsin should be high enough to ensure that the cleavage of the trans-substrate is not rate-limiting (e.g., 10-50 µg/mL).
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Prepare the enzyme and substrate solutions:
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Dilute the FKBP stock to the desired concentrations in the assay mixture (buffer + chymotrypsin).
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Dilute the substrate stock solution in the Assay Buffer to a working concentration.
-
-
Set up the assay: In a 96-well plate, add the FKBP/chymotrypsin mixture. Include controls without FKBP to measure the uncatalyzed isomerization rate.
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Initiate the reaction: Add the substrate working solution to each well to start the reaction.
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Measure the absorbance: Immediately monitor the increase in absorbance at 405 nm kinetically.
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Data analysis: The initial rate of the reaction is proportional to the PPIase activity of FKBP. Subtract the rate of the uncatalyzed reaction (without FKBP) from the rates of the catalyzed reactions.
Visualizations
Caption: Workflow for a typical chymotrypsin kinetic assay.
Caption: Troubleshooting flowchart for solubility issues.
References
- 1. glpbio.com [glpbio.com]
- 2. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 3. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound peptide [novoprolabs.com]
- 5. Isolation and characterization of a 17-kDa FKBP-type peptidyl-prolyl cis/trans isomerase from Vibrio anguillarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromogenic detection in western blotting | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
How to prevent precipitation of Suc-Ala-Leu-Pro-Phe-pNA in assay buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of the chromogenic substrate Suc-Ala-Leu-Pro-Phe-pNA in assay buffers.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound during an assay can lead to inaccurate and unreliable results. This guide provides a step-by-step approach to diagnose and resolve solubility issues.
Diagram: Troubleshooting Workflow for Precipitation
Caption: A step-by-step workflow to troubleshoot and prevent the precipitation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound due to the peptide's hydrophobic nature.[1][2] It is advisable to prepare a concentrated stock solution in 100% DMSO, which can then be diluted into the aqueous assay buffer.
Q2: What is the maximum recommended concentration for a DMSO stock solution?
A2: While the solubility in DMSO is high (e.g., 120 mg/mL for the similar peptide Suc-Ala-Ala-Pro-Phe-pNA), it is practical to prepare a stock solution at a concentration that is convenient for dilution into your assay, for instance, 10-20 mg/mL.[2][3]
Q3: My peptide precipitates when I add the DMSO stock to my aqueous assay buffer. What should I do?
A3: This is a common issue and can be addressed by:
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Slowing the dilution: Add the DMSO stock solution dropwise to the assay buffer while vigorously vortexing or stirring.[4]
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Optimizing the final DMSO concentration: The final concentration of DMSO in the assay mixture should be sufficient to maintain solubility, typically between 1-5% (v/v). A concentration that is too low can cause the peptide to precipitate out of the aqueous solution.
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Adjusting buffer components: The composition of your assay buffer can influence peptide solubility. Consider the following adjustments:
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pH: Ensure the pH of your buffer is optimal for both enzyme activity and peptide solubility. While the optimal pH for chymotrypsin is around 7.8-9.0, the stability of the peptide should also be considered.[5][6]
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Ionic Strength: High salt concentrations can sometimes decrease the solubility of hydrophobic peptides ("salting out"). Try reducing the salt concentration of your buffer if possible.
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Additives: Including a small percentage of a cryoprotectant like glycerol (e.g., 5-10%) in your assay buffer can help to increase the solubility of the peptide.
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Q4: Can I use solvents other than DMSO?
A4: While DMSO is the most common, other organic solvents like N,N-dimethylformamide (DMF) or ethanol can also be used to dissolve similar peptide substrates.[7] However, it is crucial to ensure that the chosen solvent is compatible with your enzyme and assay conditions. The final concentration of any organic solvent should be kept as low as possible to avoid denaturing the enzyme.
Q5: How should I store the this compound stock solution?
A5: Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] When stored properly, the stock solution can be stable for several months.
Quantitative Data Summary
The solubility of this compound and related peptides can vary depending on the solvent and any co-solvents used. The following table summarizes available solubility data.
| Compound | Solvent System | Solubility | Reference |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [3] |
| Suc-Ala-Ala-Pro-Phe-pNA | DMSO | 120 mg/mL (192.1 mM) | [1][2] |
| Suc-Ala-Ala-Pro-Phe-pNA | Water | Insoluble | [2] |
Experimental Protocol: Chymotrypsin Activity Assay
This protocol provides a general method for measuring chymotrypsin activity using this compound as a substrate, with a focus on preventing precipitation.
Diagram: Enzymatic Assay Workflow
References
Troubleshooting high background signal in pNA assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with para-nitroaniline (pNA) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High background signal is a common problem in pNA assays, which can mask the true signal from the enzymatic reaction and reduce the sensitivity of the assay.[1] This guide addresses the most frequent causes of high background and provides systematic troubleshooting strategies.
Q1: What are the primary causes of a high background signal in my pNA assay?
A high background signal in a pNA assay can originate from several sources, broadly categorized as issues with the substrate, the reagents, or the experimental procedure. The most common culprits include:
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Substrate Instability: Spontaneous hydrolysis of the p-nitroanilide (pNA) substrate can lead to the release of the chromophore, causing a high background. This can be exacerbated by improper storage or handling.
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Reagent Contamination: Contamination of buffers, enzyme preparations, or other reagents with substances that can either cleave the pNA substrate or interfere with the spectrophotometric reading.[2][3]
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Non-Specific Binding: In assays involving antibodies or other proteins, non-specific binding to the microplate wells can lead to a false positive signal.[4]
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Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents, which contribute to the background signal.[1][5]
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Incorrect Incubation Conditions: Suboptimal incubation times or temperatures can promote non-specific reactions or substrate degradation.[2]
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Sample-Specific Interference: Components within the sample matrix itself may interfere with the assay, causing an elevated background.
Q2: My pNA substrate solution appears yellow before I even start the assay. What should I do?
A yellow appearance in your pNA substrate solution indicates the presence of free p-nitroaniline, which is a sign of substrate degradation.
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Check Storage Conditions: pNA-linked substrates are susceptible to abiotic hydrolysis.[6] They should be stored under recommended conditions, typically desiccated at -20°C or lower.[7][8] Stock solutions, especially in solvents like DMSO, should also be stored at low temperatures.[8][9][10]
-
Prepare Fresh Solutions: It is always best practice to prepare fresh substrate solutions for each experiment. If you are using a previously prepared solution, its integrity should be verified.
-
pH of the Solution: Ensure the pH of your stock solution and assay buffer is appropriate. High pH can increase the rate of abiotic hydrolysis of some pNA substrates.[6]
Q3: How can I minimize non-specific binding in my assay?
Non-specific binding is a frequent cause of high background, especially in multi-step assays.
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Use of Blocking Agents: Blocking unoccupied sites on the microplate wells is crucial. Common blocking agents include Bovine Serum Albumin (BSA) and non-ionic detergents like Tween-20.[11] The concentration and incubation time of the blocking buffer may need to be optimized.[1]
-
Optimize Reagent Concentrations: Using excessively high concentrations of enzymes or other proteins can lead to increased non-specific binding. Titrate your reagents to find the optimal concentration that gives a good signal-to-noise ratio.
-
Adjust Buffer Composition: The pH and salt concentration of your buffers can influence non-specific interactions.[6] Sometimes, increasing the salt concentration can help reduce electrostatic interactions.[6]
Q4: I suspect my washing steps are inadequate. What is the recommended washing procedure?
Thorough washing is critical to remove unbound reagents.
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Increase Wash Cycles: Increasing the number of wash cycles (e.g., from 3 to 5) can significantly reduce background.
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Increase Soaking Time: Allowing the wash buffer to incubate in the wells for a short period (e.g., 30 seconds) during each wash step can improve removal of non-specifically bound material.[1]
-
Proper Aspiration: Ensure complete removal of the wash buffer after each step. Residual droplets can dilute subsequent reagents and contribute to background. Tapping the inverted plate on a clean paper towel can help remove excess buffer.[5]
-
Wash Buffer Composition: A common wash buffer is PBS or TBS containing a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%).
Q5: Could there be interfering substances in my sample? How can I test for this?
Yes, components in your sample matrix can interfere with the assay.
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Run a "Sample Blank" Control: Prepare a control well that contains your sample and all assay reagents except the enzyme or component that initiates the specific reaction. A high signal in this well indicates interference from the sample itself.
-
Sample Dilution: Diluting your sample can sometimes mitigate the effect of interfering substances. However, ensure that the dilution does not bring your target analyte below the detection limit of the assay.
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Identify Potential Interferents: Common interfering substances can be endogenous (e.g., hemoglobin, bilirubin, lipids) or exogenous (e.g., drugs, anticoagulants).[12] If you suspect a particular substance, you may need to perform sample preparation steps to remove it.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for pNA assay optimization and troubleshooting.
Table 1: Recommended Storage and Handling of pNA Substrates
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | -20°C to -80°C, desiccated | Minimizes spontaneous hydrolysis and degradation.[7][8] |
| Storage of Stock Solutions (e.g., in DMSO) | Aliquoted and stored at -20°C or -80°C | Prevents repeated freeze-thaw cycles and maintains stability.[8][9][10] |
| Working Solution Preparation | Prepare fresh before each experiment | Ensures substrate integrity and reduces background from pre-hydrolyzed substrate. |
| pH of Buffers | Typically neutral to slightly acidic for storage, assay dependent | High pH can increase the rate of abiotic hydrolysis for some substrates.[6] |
Table 2: Troubleshooting High Background in pNA Assays - Quantitative Adjustments
| Issue | Parameter to Adjust | Recommended Adjustment | Expected Outcome |
| Substrate Degradation | Substrate Solution | Prepare a fresh solution from solid stock. | Lower background in "no enzyme" controls. |
| Non-Specific Binding | Blocking Agent (e.g., BSA) | Increase concentration from 1% to 2-5% (w/v). | Reduced signal in negative control wells. |
| Blocking Incubation Time | Increase from 1 hour to 2 hours or overnight at 4°C. | Enhanced blocking efficiency.[1] | |
| Inadequate Washing | Number of Wash Cycles | Increase from 3 to 5-6 cycles. | More complete removal of unbound reagents. |
| Wash Buffer Detergent (Tween-20) | Add or increase concentration to 0.05-0.1% (v/v). | Reduces non-specific protein-surface interactions.[11] | |
| High Reagent Concentration | Enzyme/Protein Concentration | Perform a titration to determine the optimal concentration. | Improved signal-to-noise ratio. |
| Sample Interference | Sample Dilution | Prepare a serial dilution of the sample. | Identify a dilution factor that minimizes interference while maintaining a detectable signal. |
Experimental Protocols
Protocol 1: Preparation of a pNA Standard Curve
A standard curve is essential for quantifying the amount of pNA produced in your enzymatic reaction.
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Prepare a pNA Stock Solution: Accurately weigh out p-nitroaniline powder and dissolve it in an appropriate solvent (e.g., DMSO) to a known high concentration (e.g., 10 mM).
-
Prepare a Diluted Stock: Dilute the high concentration stock solution in your assay buffer to a more manageable concentration (e.g., 1 mM). Note that p-nitroaniline may take time to fully dissolve in aqueous solutions.[6]
-
Serial Dilutions: Perform a series of dilutions of the 1 mM stock in your assay buffer to create a range of standard concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Spectrophotometric Reading: Transfer 100-200 µL of each standard dilution to the wells of a microplate and read the absorbance at the appropriate wavelength (typically 405-410 nm).
-
Plot the Standard Curve: Plot the absorbance values against the corresponding pNA concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to calculate the amount of pNA produced in your experimental samples.
Protocol 2: Optimizing Blocking Conditions
This protocol helps determine the most effective blocking agent and incubation time to minimize non-specific binding.
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Prepare Different Blocking Buffers: Prepare several blocking buffers with different agents and concentrations (e.g., 1% BSA in PBS, 3% BSA in PBS, 0.1% Tween-20 in PBS, 1% BSA + 0.1% Tween-20 in PBS).
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Coat Microplate Wells: If your assay involves a coating step, perform it as usual. Otherwise, use uncoated wells.
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Apply Blocking Buffers: Add 200 µL of each blocking buffer to a set of wells. Include a "no blocking" control with just PBS.
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Incubate: Incubate the plate for different durations (e.g., 1 hour at 37°C, 2 hours at room temperature, overnight at 4°C).
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Wash: Wash all wells thoroughly with your standard wash buffer.
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Add Detection Reagents (in the absence of analyte): Add the detection reagents that are most likely to cause non-specific binding (e.g., the enzyme-conjugate in an ELISA-like pNA assay).
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Add Substrate and Read: Add the pNA substrate and measure the absorbance.
-
Analyze Results: The blocking condition that yields the lowest background signal is the optimal one for your assay.
Visualizations
Caption: A diagram illustrating the general experimental workflow for a typical pNA assay.
References
- 1. Interference Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Interference with clinical laboratory analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Interference of reducing agents in Suc-Ala-Leu-Pro-Phe-pNA assays
Technical Support Center: Suc-Ala-Leu-Pro-Phe-pNA Assays
Welcome to the technical support center for this compound based protease assays. This guide provides troubleshooting advice and frequently asked questions to help you address common issues, particularly those related to interference from reducing agents.
Frequently Asked Questions (FAQs)
Q1: Why is my baseline absorbance high, or why does my negative control show a signal in my this compound assay?
A1: A high baseline absorbance or a signal in the negative control can be caused by several factors:
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Spontaneous Substrate Hydrolysis: The this compound substrate can undergo slow, spontaneous hydrolysis, especially if the pH of the assay buffer is high or if the substrate stock solution is old.
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Contamination: The sample or reagents may be contaminated with extraneous proteases.
-
Reducing Agent Interference: Some reducing agents can directly interact with assay components. For instance, very strong reducing conditions could potentially reduce the p-nitroaniline (pNA) chromophore, although a more common issue is the effect on the enzyme itself.
Q2: I observe lower than expected enzyme activity. What are the potential causes?
A2: Reduced enzyme activity can stem from:
-
Enzyme Instability: The protease may be unstable or inactive in the assay buffer. Ensure optimal pH, ionic strength, and temperature.
-
Presence of Inhibitors: Your sample may contain endogenous protease inhibitors.
-
Reducing Agent Inhibition: Reducing agents like dithiothreitol (DTT) can cleave essential disulfide bonds within the protease, such as chymotrypsin, leading to a loss of its active conformation and thus, its activity.[1][2]
Q3: Can the choice of reducing agent affect my assay results?
A3: Absolutely. Different reducing agents can have varied effects on your assay.[3]
-
DTT and β-mercaptoethanol (β-MCE): These are strong reducing agents that can denature proteases by breaking disulfide bonds.[1][2]
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a potent, odorless, and more stable reducing agent.[4][5] However, it has been reported to cause non-specific peptide bond cleavage in proteins under certain conditions, which could potentially generate interfering fragments.[4][6]
-
Glutathione (GSH): As a physiological reducing agent, GSH may be a milder option, but its stability in assay buffers should be considered.[3]
The choice of reducing agent can significantly alter inhibitor potency and even lead to the identification of different "hit" compounds in screening campaigns.[3]
Q4: How can I determine if a reducing agent is interfering with my assay?
A4: To diagnose interference, you can run a series of control experiments:
-
Enzyme-Only Control: Incubate the enzyme with the reducing agent for a period before adding the substrate. A decrease in activity compared to a control without the reducing agent suggests direct enzyme inhibition.
-
Substrate-Only Control: Incubate the substrate with the reducing agent (without the enzyme). An increase in absorbance would indicate direct reduction of the substrate or a reaction producing an absorbing species.
-
Varying Reducing Agent Concentration: Perform the assay with a concentration gradient of the reducing agent to see if the inhibitory effect is dose-dependent.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during this compound assays, with a focus on interference from reducing agents.
Issue 1: High Background Signal
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Reagents | Use fresh, high-purity water, buffer components, and substrate. | Reduction in background signal. |
| Spontaneous Substrate Hydrolysis | Prepare substrate solution fresh before each experiment. Avoid high pH buffers if possible. | Lower absorbance in negative controls. |
| Reducing Agent Reactivity | Run a control with only the assay buffer and the reducing agent. | No significant change in absorbance should be observed. If there is, consider a different reducing agent. |
Issue 2: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Enzyme | Verify enzyme activity with a standard, well-characterized substrate and buffer system without the test compound or reducing agent. | Restoration of expected enzyme activity. |
| Reducing Agent-Induced Denaturation | 1. Remove the reducing agent from the sample prior to the assay using methods like dialysis, desalting columns, or protein precipitation.[7][8][9] 2. Test alternative, milder reducing agents (e.g., GSH) or lower concentrations of the current one.[3] | Increased enzyme activity. |
| Incorrect Assay Conditions | Optimize pH, temperature, and buffer composition for your specific protease. | Improved enzyme performance. |
Data Presentation: Effects of Reducing Agents
The following table summarizes the potential effects of commonly used reducing agents on chymotrypsin-like proteases.
| Reducing Agent | Typical Concentration | Known Interferences | Mitigation Strategies |
| Dithiothreitol (DTT) | 1-10 mM | Can cleave disulfide bonds essential for enzyme activity, leading to inhibition.[1][2] May also interact with certain assay components to produce H2O2.[3][10] | Remove DTT before assay; use lower concentrations; consider TCEP or GSH as alternatives. |
| β-mercaptoethanol (β-MCE) | 1-20 mM | Similar to DTT, can reduce enzyme disulfide bonds.[3] Has a strong odor. | Similar to DTT; work in a well-ventilated area. |
| TCEP | 1-5 mM | Generally more stable and less reactive with other functional groups than thiol-based reductants.[5] Can cause peptide bond cleavage with prolonged incubation.[4][6] May quench some fluorescent reporters.[11] | Use fresh TCEP solutions; avoid prolonged incubation at high temperatures; if using fluorescence, test for quenching. |
| Glutathione (GSH) | 1-10 mM | More physiologically relevant and generally milder.[3] Can be less stable in solution due to oxidation.[3] | Prepare fresh solutions; consider the stability over the assay time course. |
Experimental Protocols
Protocol 1: Standard Chymotrypsin Activity Assay using this compound
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 20 mM.
-
Enzyme Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl and dilute to the desired final concentration in the assay buffer immediately before use.
-
-
Assay Procedure:
-
Add 180 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of the enzyme solution (or buffer for the negative control).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the substrate stock solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
The concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline at 405 nm is approximately 10,500 M⁻¹cm⁻¹.
-
Protocol 2: Method for Removing Reducing Agents Using a Desalting Column
-
Column Equilibration: Equilibrate a desalting spin column (e.g., PD-10) with the desired assay buffer by washing the column according to the manufacturer's instructions. This typically involves passing 3-4 column volumes of the buffer through the column.[8]
-
Sample Loading: Apply the protein sample containing the reducing agent to the top of the equilibrated column.
-
Elution: Elute the protein by centrifugation or gravity flow, following the manufacturer's protocol. The larger protein molecules will pass through the column quickly, while the smaller reducing agent molecules will be retained in the porous resin.
-
Protein Recovery: Collect the eluate containing the purified, reductant-free protein.
-
Verification (Optional): The removal of the reducing agent can be confirmed using Ellman's reagent (DTNB) if a thiol-containing reductant was used. The protein concentration should be re-measured after buffer exchange.
Visualizations
References
- 1. Inhibition of trypsin and chymotrypsin by thiols. Biphasic kinetics of reactivation and inhibition induced by sodium periodate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for the inhibition of trypsin by thiols. The mechanism of enzyme-inhibitor complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Reducing Agent TCEP on Translational Diffusion and Supramolecular Assembly in Aqueous Solutions of α-Casein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. support.nanotempertech.com [support.nanotempertech.com]
Handling and storage recommendations for lyophilized Suc-Ala-Leu-Pro-Phe-pNA
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive recommendations for the handling and storage of the lyophilized chromogenic substrate, Suc-Ala-Leu-Pro-Phe-pNA.
Frequently Asked Questions (FAQs)
Q1: How should the lyophilized this compound powder be stored upon receipt?
A1: Upon receipt, the lyophilized peptide should be stored in a freezer at or below -20°C.[1] For long-term storage, maintaining the powder at -80°C is recommended. It is crucial to keep the product desiccated and protected from light.
Q2: What is the recommended solvent for reconstituting the lyophilized peptide?
A2: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations of at least 100 mg/mL being achievable. To ensure optimal solubility, it is imperative to use fresh, anhydrous (hygroscopic) DMSO.
Q3: What is a typical concentration for a stock solution?
A3: A common concentration for a stock solution is 10 mM, prepared by dissolving the peptide in fresh DMSO. However, the optimal concentration may vary depending on the specific experimental requirements.
Q4: How should the reconstituted stock solution be stored?
A4: Once reconstituted in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). The solution should be kept tightly sealed and protected from light.
Q5: How stable is this compound in aqueous solutions?
A5: Aqueous solutions of similar p-nitroanilide substrates are prone to spontaneous hydrolysis. Therefore, it is strongly recommended to prepare the aqueous working solution fresh on the day of the experiment, immediately prior to use. During the experiment, it is advisable to keep the aqueous solution on ice to minimize degradation.
Q6: Can the peptide be dissolved directly in aqueous buffers?
A6: Direct dissolution in aqueous buffers is generally not recommended due to the peptide's limited solubility in water. The standard procedure is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the desired aqueous buffer.
Q7: Are there any known interferences with this peptide?
A7: The peptide may be supplied as a trifluoroacetic acid (TFA) salt, which is common in peptide synthesis. At certain concentrations, TFA can potentially influence experimental results, such as affecting cell growth or acting as an allosteric regulator.[1] It is important to be aware of this and include appropriate controls in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Lyophilized Powder | 1. The peptide has low solubility in the chosen solvent.2. The DMSO used is not anhydrous (has absorbed moisture).3. Insufficient mixing. | 1. Ensure you are using fresh, anhydrous DMSO.2. Gently warm the solution to 37°C.3. Briefly sonicate the solution in an ultrasonic bath.4. Vortex the solution for a longer duration. |
| Precipitation Observed Upon Dilution in Aqueous Buffer | 1. The final concentration in the aqueous buffer is too high, exceeding the peptide's solubility limit.2. The DMSO concentration in the final working solution is too low to maintain solubility. | 1. Decrease the final concentration of the peptide in the working solution.2. Increase the percentage of DMSO in the final working solution, ensuring it is compatible with your assay.3. Prepare the working solution immediately before use and mix thoroughly. |
| High Background Signal in an Enzymatic Assay | 1. Spontaneous hydrolysis of the p-nitroanilide substrate.2. Contamination of reagents or buffers with proteases. | 1. Prepare the working solution fresh and keep it on ice until use.2. Run a blank reaction containing the substrate and buffer without the enzyme to measure the rate of spontaneous hydrolysis.3. Use high-purity, sterile reagents and buffers. |
| Variability Between Experiments | 1. Inconsistent preparation of stock or working solutions.2. Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles. | 1. Follow a standardized protocol for solution preparation.2. Aliquot the DMSO stock solution after the initial reconstitution to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
| Parameter | Recommendation |
| Storage of Lyophilized Powder | ≤ -20°C (short-term)-80°C (long-term) |
| Reconstitution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Stock Solution Concentration | e.g., 10 mM |
| Storage of DMSO Stock Solution | -20°C (up to 1 month)-80°C (up to 6 months) |
| Aqueous Working Solution Stability | Prepare fresh daily; keep on ice. |
Experimental Protocols
Detailed Methodology for Reconstitution and Preparation of Working Solution
This protocol describes the preparation of a 10 mM stock solution of this compound and its subsequent dilution to a working concentration for use in an enzymatic assay.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 9.0)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Stock Solution Preparation (10 mM in DMSO):
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial and add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 5 mg of the peptide (MW: 666.72 g/mol ), add 750 µL of DMSO.
-
Vortex the solution until the peptide is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
-
Aliquoting and Storage of Stock Solution:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots in microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Protect from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Prepare the working solution by diluting the DMSO stock into the chilled assay buffer to the desired final concentration. For example, to prepare a 1 mM working solution, you could dilute the 10 mM stock 1:10 in the assay buffer.
-
Mix the working solution thoroughly.
-
Keep the prepared working solution on ice throughout the experiment.
-
Visualizations
Caption: A logical workflow for the proper handling and storage of this compound.
References
Validation & Comparative
A Comparative Guide to Chromogenic Substrates for FKBP Peptidyl-Prolyl Isomerase Assays: Suc-Ala-Leu-Pro-Phe-pNA vs. Suc-Ala-Ala-Pro-Phe-pNA
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate determination of FK506-Binding Protein (FKBP) catalytic activity. This guide provides a detailed comparison of two common chromogenic substrates, Suc-Ala-Leu-Pro-Phe-pNA and Suc-Ala-Ala-Pro-Phe-pNA, used in chymotrypsin-coupled assays to measure the peptidyl-prolyl cis-trans isomerase (PPIase) activity of FKBPs.
The core of this assay lies in the ability of FKBPs to accelerate the isomerization of the proline residue in the substrate peptide from the cis to the trans conformation. The trans isomer is then rapidly cleaved by chymotrypsin, releasing p-nitroaniline (pNA), which can be monitored spectrophotometrically. The choice of the amino acid preceding the proline residue can significantly impact the substrate's reactivity and, consequently, the sensitivity and accuracy of the assay.
Performance Comparison
This compound has been identified as a more reactive substrate for FKBP enzymes compared to the more traditional Suc-Ala-Ala-Pro-Phe-pNA.[1] This enhanced reactivity allows for the use of lower concentrations of FKBP in enzymatic assays, which is particularly advantageous for determining the inhibition constants (Ki) of tight-binding inhibitors.[1]
Quantitative Data Summary
The following table summarizes the available kinetic parameters for the two substrates with different FKBP enzymes.
| Substrate | Enzyme | kcat/Km (µM⁻¹s⁻¹) | Reference |
| This compound | M. thermolithotrophicus FKBP | 0.35 | [2] |
| Suc-Ala-Ala-Pro-Phe-pNA | M. thermolithotrophicus FKBP | 0.20 | [2] |
| This compound | Human FKBP12 | 3.87 (x 10³ M⁻¹s⁻¹) | [3] |
Experimental Protocols
A detailed protocol for a chymotrypsin-coupled PPIase assay is provided below. This protocol is based on established methodologies and can be adapted for use with either substrate.
Materials:
-
FKBP enzyme (e.g., recombinant human FKBP12)
-
Substrate: this compound or Suc-Ala-Ala-Pro-Phe-pNA
-
α-Chymotrypsin
-
Assay Buffer: 50 mM HEPES, pH 8.0, 150 mM NaCl, 0.05% Triton X-100
-
Inhibitors (optional): FK506 or other compounds to be tested
-
Spectrophotometer with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the substrate in a suitable organic solvent (e.g., DMSO) and then dilute it in the assay buffer. A final concentration of 80 µM is often used.
-
Prepare a stock solution of α-chymotrypsin. A final concentration of 300 µg/mL in the assay is recommended.
-
Prepare different concentrations of the FKBP enzyme in the assay buffer.
-
If testing inhibitors, prepare stock solutions and dilute them to the desired concentrations in the assay buffer.
-
-
Assay Setup:
-
Set the spectrophotometer to the desired temperature, typically 15°C, and the wavelength to 390 nm to monitor the release of p-nitroaniline.
-
In a 1 mL cuvette, prepare the assay mixture containing the assay buffer and the desired concentration of the FKBP enzyme.
-
If using inhibitors, pre-incubate the enzyme with the inhibitor for a sufficient time (e.g., 30 minutes at 4°C) before starting the reaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate to the assay mixture.
-
Immediately start monitoring the change in absorbance at 390 nm over time (e.g., for 360 seconds).
-
To determine the uncatalyzed rate of isomerization, perform a control reaction without the FKBP enzyme.
-
-
Data Analysis:
-
The PPIase activity is calculated from the difference between the first-order rate constants of the catalyzed and uncatalyzed reactions.
-
Kinetic parameters such as Km and kcat can be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the chymotrypsin-coupled FKBP assay.
Caption: Workflow of the chymotrypsin-coupled FKBP assay.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in the coupled assay, where the product of the FKBP-catalyzed reaction becomes the substrate for the chymotrypsin reaction.
Caption: Logical flow of the coupled enzymatic reaction.
References
Comparative Analysis of Suc-Ala-Leu-Pro-Phe-pNA Cross-Reactivity with Various Proteases
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Substrate Specificity
This guide provides a comprehensive comparison of the chromogenic chymotrypsin substrate, N-Succinyl-Alanine-Leucine-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Leu-Pro-Phe-pNA), and its cross-reactivity with a panel of common proteases. Understanding the specificity of a protease substrate is critical for accurate enzyme activity assays, inhibitor screening, and the development of targeted therapeutics. This document presents available experimental data, detailed methodologies for assessing cross-reactivity, and relevant signaling pathways for the proteases discussed.
Quantitative Comparison of Protease Activity
The specificity of this compound is primarily directed towards chymotrypsin, a serine protease that preferentially cleaves peptide bonds after large hydrophobic residues such as phenylalanine, tyrosine, and tryptophan. While ideally suited for chymotrypsin assays, it is crucial to assess its reactivity with other proteases that may be present in a biological sample to avoid misleading results.
The following table summarizes the known cross-reactivity of this compound and the closely related substrate Suc-Ala-Ala-Pro-Phe-pNA with other proteases. It is important to note that direct, quantitative, side-by-side comparative data for this compound across all the listed proteases is limited in publicly available literature. The data presented is compiled from various sources and should be considered indicative rather than absolute.
| Protease | Class | This compound Reactivity | Suc-Ala-Ala-Pro-Phe-pNA Reactivity & Kinetic Parameters |
| Chymotrypsin | Serine Protease | High | High Km = 60 µM |
| Trypsin | Serine Protease | Expected to be very low to negligible | Reportedly used as a substrate in protease assays, but quantitative data is scarce. |
| Elastase (Human Leukocyte) | Serine Protease | Expected to be very low to negligible | Not hydrolyzed.[1] However, other sources suggest it can be used as a colorimetric substrate for elastase.[2] |
| Thrombin | Serine Protease | No specific data found. Expected to be negligible due to thrombin's preference for Arg/Lys at P1. | No specific data found. |
| Papain | Cysteine Protease | No specific data found. Expected to be very low to negligible. | No specific data found. |
| Cathepsin B | Cysteine Protease | No specific data found. Expected to be very low to negligible. | No specific data found. |
| Cathepsin G (Human Leukocyte) | Serine Protease | Expected to be reactive. | Hydrolyzed. Km = 1.7 mM |
| Chymase | Serine Protease | Expected to be reactive. | Hydrolyzed. Km = 4 mM |
Note: The conflicting reports on elastase activity with Suc-Ala-Ala-Pro-Phe-pNA highlight the importance of empirical validation in your specific assay conditions.
Experimental Protocols
To determine the cross-reactivity of this compound with various proteases, a standardized enzymatic assay protocol should be followed. The release of p-nitroaniline (pNA) from the substrate results in a yellow color that can be quantified spectrophotometrically at 405-410 nm.
General Protease Assay Protocol for Cross-Reactivity Testing
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM CaCl2. The optimal pH may vary depending on the specific protease being tested.
- Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
- Enzyme Solutions: Prepare stock solutions of chymotrypsin and the other proteases to be tested (trypsin, elastase, thrombin, papain, cathepsin B) in an appropriate buffer (e.g., for cysteine proteases like papain and cathepsin B, an activation buffer containing a reducing agent like DTT is required). The final enzyme concentration in the assay will need to be optimized based on the activity of each enzyme.
2. Assay Procedure:
- Set up a 96-well microplate.
- To each well, add 80 µL of assay buffer.
- Add 10 µL of the respective enzyme solution to designated wells. Include a "no enzyme" control well containing only the assay buffer.
- Pre-incubate the plate at 37°C for 5 minutes.
- To initiate the reaction, add 10 µL of the substrate stock solution to all wells, resulting in a final substrate concentration of 1 mM.
- Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader.
3. Data Analysis:
- Calculate the rate of reaction (V0) for each protease by determining the initial linear slope of the absorbance versus time plot (ΔAbs/min).
- Subtract the rate of the "no enzyme" control from all other rates to account for any non-enzymatic substrate hydrolysis.
- To compare cross-reactivity, express the activity of each protease as a percentage of the chymotrypsin activity:
- % Cross-Reactivity = (V₀_protease / V₀_chymotrypsin) * 100
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of this compound.
Caption: A flowchart of the experimental procedure for determining protease cross-reactivity.
Signaling Pathways of Investigated Proteases
Understanding the biological context of these proteases is crucial for interpreting cross-reactivity data, especially when working with complex biological samples. The following diagram depicts a simplified overview of a key signaling pathway for each class of protease.
Caption: Simplified signaling pathways for representative serine and cysteine proteases.
References
Safety Operating Guide
Proper Disposal of Suc-Ala-Leu-Pro-Phe-PNA: A Step-by-Step Guide
Ensuring the safe and compliant disposal of laboratory reagents is critical for maintaining a secure research environment and adhering to regulatory standards. This guide provides detailed, procedural information for the proper disposal of Suc-Ala-Leu-Pro-Phe-PNA, a peptide substrate used in enzyme research.
The primary directive for the disposal of this compound is to utilize a licensed professional waste disposal service.[1] This ensures that the chemical is managed in accordance with all applicable regulations. General guidelines for handling Peptide Nucleic Acids (PNAs) also recommend disposing of them as special waste in compliance with official regulations.
Summary of Chemical and Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 128802-78-8[1][2] |
| Molecular Formula | C₃₃H₄₂N₆O₉[1] |
| Molecular Weight | 666.73 g/mol [2] |
| Appearance | Powder[1] |
| Storage Temperature | Store at or below -20°C[1] |
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe handling and disposal of waste this compound.
1. Personal Protective Equipment (PPE):
-
Before handling the material, ensure you are wearing appropriate PPE, including safety glasses, gloves (preferentially nitrile rubber), and a laboratory coat.
2. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves).
-
Do not mix this waste with general laboratory trash, sharps, or biohazardous waste unless instructed to do so by your institution's safety office or the licensed disposal company.
3. Container Labeling:
-
The waste container must be clearly and accurately labeled with the full chemical name: "this compound".
-
Include any other identifiers required by your institution, such as the CAS number (128802-78-8).
4. Secure Storage:
-
Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials. This area should be well-ventilated.
5. Professional Disposal:
-
The most critical step is to contact a licensed and certified professional waste disposal company to arrange for pickup and disposal.[1]
-
Provide the disposal company with the Safety Data Sheet (SDS) and any other relevant information about the waste.
-
Follow their specific instructions for packaging and preparing the waste for transport.
While general guidelines exist for decontaminating recombinant or synthetic nucleic acid waste (e.g., using bleach or autoclaving), the specific recommendation for this peptide substrate is to entrust its disposal to professionals.[1] This approach guarantees compliance with environmental and safety regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
References
Personal protective equipment for handling Suc-Ala-Leu-Pro-Phe-PNA
Essential Safety and Handling Guide for Suc-Ala-Leu-Pro-Phe-PNA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational handling and disposal in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling, but the following table outlines the standard recommended PPE.
| PPE Category | Item | Standard | Purpose |
| Eye & Face Protection | Safety glasses with side shields or Goggles | NIOSH or EN 166 (EU) approved[1] | Protects against splashes of solutions or airborne powder. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact.[1] | |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[1][2] | |
| Respiratory Protection | Not generally required for normal use with non-volatile solutions. Use a fume hood when handling the lyophilized powder to avoid inhalation. | Minimizes the risk of inhaling fine particles. |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Storage of Lyophilized Powder
| Condition | Temperature | Duration | Notes |
| Long-term | -80°C | 6 months[3] | Store in a sealed container, protected from moisture and light.[3] |
| Short-term | -20°C | 1 month[3] | Keep desiccated. |
Storage of Stock Solutions
| Temperature | Duration | Notes |
| -80°C | Up to 6 months[3] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[3] |
Operational Plans: From Receipt to Disposal
The following workflow outlines the key procedural steps for safely incorporating this compound into experimental protocols.
Caption: Operational Workflow for this compound.
Experimental Protocol: General Enzyme Activity Assay
This compound is a chromogenic substrate used to measure the activity of enzymes like cyclophilin and FK-506 binding protein (FKBP).[4] The following is a generalized protocol for its use in a spectrophotometric assay.
Materials:
-
This compound
-
Assay buffer (e.g., HEPES buffer, pH 7.5)
-
Enzyme solution (e.g., FKBP)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Methodology:
-
Prepare Stock Solution:
-
Allow the lyophilized this compound to equilibrate to room temperature.
-
In a fume hood, reconstitute the peptide in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Prepare Working Solutions:
-
Dilute the enzyme and substrate stock solutions to their final working concentrations in the assay buffer. Keep solutions on ice.
-
-
Perform the Assay:
-
Add the assay buffer to the wells of the microplate.
-
Add the enzyme solution to the appropriate wells.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals. The release of p-nitroaniline (pNA) results in a yellow color.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance over time (ΔAbs/min).
-
Use the molar extinction coefficient of p-nitroaniline to convert the rate into enzymatic activity (μmol/min).
-
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal Workflow
Caption: Waste Disposal Workflow.
Disposal Guidelines:
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing the peptide into a designated and clearly labeled hazardous waste container. Do not pour down the drain.[1]
-
Solid Waste: Dispose of contaminated consumables such as pipette tips, gloves, and empty vials in a labeled solid chemical waste container.
-
Decontamination: Wipe down all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol) after handling the compound.
-
Institutional Policies: Always follow your institution's specific guidelines for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
